N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of purine and pyrimidine
Properties
Molecular Formula |
C15H19N9 |
|---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N9/c1-22(2)11-7-12(17-8-16-11)23-3-5-24(6-4-23)15-13-14(19-9-18-13)20-10-21-15/h7-10H,3-6H2,1-2H3,(H,18,19,20,21) |
InChI Key |
PMDXAXROWHCEGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their coupling through a series of nucleophilic substitution reactions. Common reagents used in these reactions include dimethylamine, piperazine, and various halogenated intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studies of DNA and RNA interactions, as well as in the investigation of enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In the context of nucleic acids, it can intercalate between base pairs, affecting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-9H-purin-6-amine: This compound shares the purine structure but lacks the piperazine and pyrimidine components.
6-Dimethylaminopurine: Similar in structure but with different functional groups and properties.
N,N-Dimethyl-6-aminopurine: Another related compound with variations in the amine group positioning.
Uniqueness
N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of purine and pyrimidine structures, which confer distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
